N-ethyl-1-(pyridin-2-yl)methanesulfonamide
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Overview
Description
N-ethyl-1-(pyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S It is characterized by the presence of a pyridine ring attached to an ethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyridin-2-yl)methanesulfonamide typically involves the reaction of pyridine-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(pyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-1-(pyridin-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-1-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)methylmethanesulfonamide
- N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide
- N-(1-(1-methyl-1H-indole-2-carbonyl)piperidin-4-yl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Uniqueness
N-ethyl-1-(pyridin-2-yl)methanesulfonamide is unique due to its specific structural features, such as the presence of an ethyl group and a methanesulfonamide group attached to the pyridine ring.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-ethyl-1-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)7-8-5-3-4-6-9-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
MARBJZYNYNPXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
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